

Spectroscopic properties of Adenosine-2'-5'-diphosphate.

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Compound of Interest

Compound Name: Adenosine-2'-5'-diphosphate

CAS No.: 3805-37-6

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Comprehensive Spectroscopic Profiling of Adenosine-2',5'-diphosphate (2',5'-ADP): A Technical Guide for Structural and Interaction Analysis

Executive Overview

Adenosine-2',5'-diphosphate (2',5'-ADP) is a critical nucleotide fragment that structurally mirrors the non-nicotinamide half of the NADP⁺ coenzyme. In structural biology and drug development, 2',5'-ADP is frequently deployed as a high-affinity competitive inhibitor and a spectroscopic probe to map the binding pockets of NADP(H)-dependent oxidoreductases. This whitepaper synthesizes the core spectroscopic signatures of 2',5'-ADP and provides field-proven, self-validating protocols for its analytical quantification and use in macromolecular interaction studies.

Physicochemical & Quantitative Spectroscopic Signatures

The spectroscopic behavior of 2',5'-ADP is dictated by its two distinct structural domains: the aromatic adenine chromophore (responsible for UV-Vis absorption) and the highly polar,

ionizable ribose-diphosphate backbone (which governs its mass spectrometry and NMR profiles).

Table 1: Key Spectroscopic and Physicochemical Data

Property	Value	Analytical Relevance
Molecular Formula	C10H15N5O10P2	Baseline for isotopic distribution modeling.
Monoisotopic Mass	427.0294 Da	Target mass for high-resolution MS (HRMS)[1].
UV Absorbance Max (λ_{max})	259 nm	Optimal wavelength for LC-UV quantification[2].
UV Absorbance Min (λ_{min})	227 nm	Used for spectral purity ratio checks[2].
Molar Extinction Coefficient (ϵ)	$\sim 15.0 \times 10^3 \text{ M}^{-1} \text{ cm}^{-1}$	Enables absolute quantification at 260 nm (acidic pH)[3].
Predicted Collision Cross Section	181.6 \AA^2 ([M-H] ⁻)	Ion mobility separation parameter[4].

Causality in UV-Vis Spectroscopy

The strong absorbance maximum at 259 nm is driven by the $\pi \rightarrow \pi^*$ electron transitions within the conjugated purine ring. Experimental Choice: UV quantification should always be performed in a buffered acidic or neutral solution (e.g., 0.1 M HCl or pH 7.0 Tris-HCl). Why? The N1 position of the adenine ring has a pKa of ~ 3.8 . Fluctuations in pH around this range alter the protonation state of the chromophore, causing hyperchromic shifts that will invalidate Beer-Lambert law calculations if the pH is not strictly controlled[3].

High-Resolution Mass Spectrometry (HRMS) & NMR Profiling

ESI-HRMS: The Necessity of Negative Ion Mode

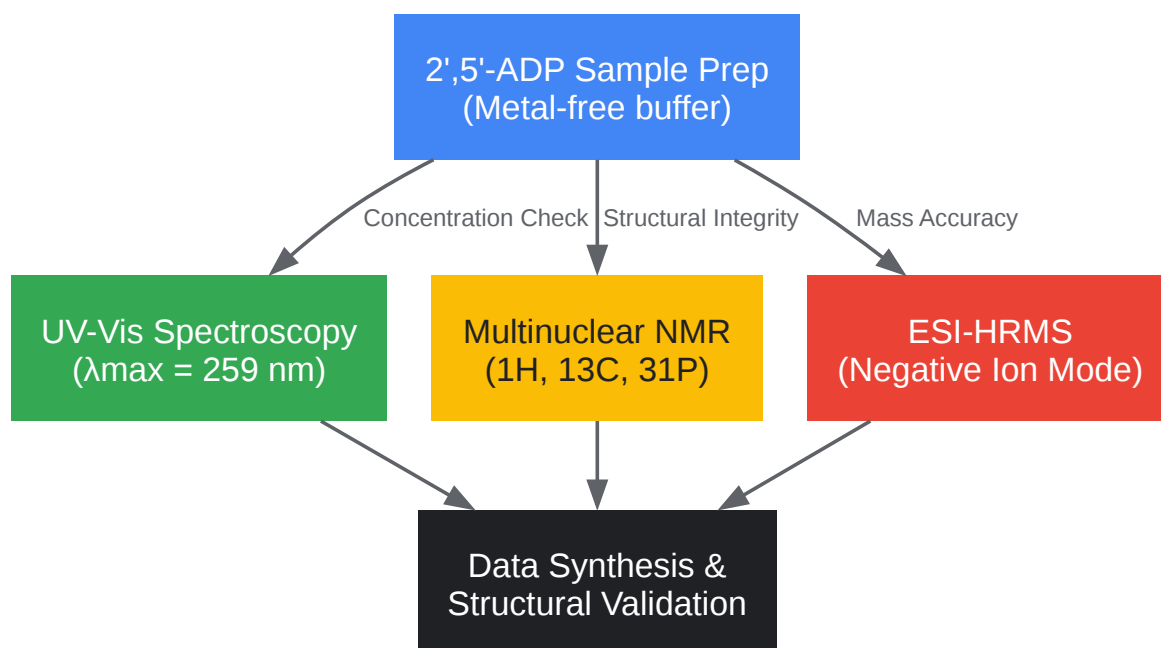
When analyzing 2',5'-ADP via Electrospray Ionization (ESI), negative ion mode is mandatory.

- **The Causality:** The 2'- and 5'-phosphate groups are highly acidic ($pK_{a1} \sim 1.5$, $pK_{a2} \sim 6.5$). In a near-neutral volatile buffer (e.g., 10 mM ammonium acetate, pH 7.5), the molecule exists as a polyanion. This yields an intense, stable $[M-H]^-$ pseudo-molecular ion at m/z 426.022. Attempting positive ion mode forces protonation against the molecule's natural electrostatic state, leading to severe ion suppression, signal instability, and complex adduct formation (e.g., $[M+Na]^+$ or $[M+K]^+$) that obfuscates the data[4].

Multinuclear NMR (1 H, 13 C, 31 P)

^{31}P -NMR is the gold standard for verifying the regiopurity of 2',5'-ADP against its isomers (such as 3',5'-ADP).

- **The Causality:** The chemical shift of the phosphorus nucleus is exquisitely sensitive to the local electron density and the torsion angle of the phosphodiester bond. The 2'-phosphate and 5'-phosphate exist in distinct magnetic environments due to the puckering of the ribose ring (typically C2'-endo or C3'-endo), yielding two cleanly resolved ^{31}P resonances.



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Logical workflow for the spectroscopic profiling and structural validation of 2',5'-ADP.

Self-Validating Protocol: LC-MS/MS and UV Quantification

To ensure absolute data integrity, the following protocol utilizes orthogonal validation—where optical and mass spectrometric data must mathematically align to confirm the result.

Step 1: Metal-Free Sample Preparation

- Pass all aqueous buffers through Chelex-100 resin prior to use.
 - Causality: Trace paramagnetic metals (e.g., Fe^{3+} , Mn^{2+}) strongly coordinate with the diphosphate groups of 2',5'-ADP. In NMR, this causes severe paramagnetic relaxation enhancement (PRE), broadening the ^{31}P signals into baseline noise. In MS, it causes irreversible ion adduction.
- Dissolve 2',5'-ADP in 10 mM Ammonium Acetate (pH 7.5) to a nominal concentration of 1 mg/mL.

Step 2: Ion-Pairing Liquid Chromatography (IP-LC)

- Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 μm).
- Mobile Phase A: 10 mM Hexylamine + 10 mM Hexafluoro-2-propanol (HFIP) in Water.
- Mobile Phase B: Methanol.
 - Causality: 2',5'-ADP is extremely hydrophilic and will elute in the void volume of a standard C18 column. Hexylamine acts as a volatile ion-pairing reagent, dynamically coating the stationary phase to retain the polyanionic nucleotides while remaining volatile enough to prevent ESI source fouling.

Step 3: Orthogonal Detection & Self-Validation Checkpoint

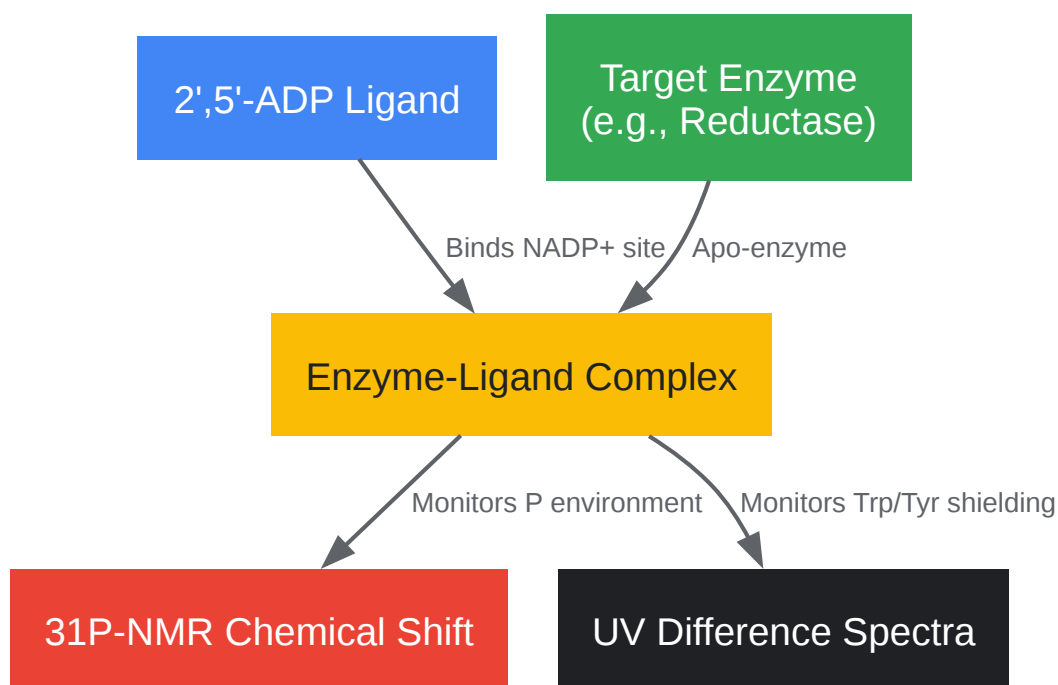
- Route the LC eluent first through a Photodiode Array (PDA) detector (monitoring 259 nm), then into the ESI-HRMS.
- The Self-Validating System: Calculate the molarity of the injected sample using the UV peak area and the known extinction coefficient ($\epsilon = 15.0 \times 10^3 \text{ M}^{-1} \text{ cm}^{-1}$). Simultaneously, extract the Total Ion Chromatogram (TIC) for m/z 426.022.
- Validation Rule: If the UV-derived concentration indicates 10 μM , but the MS isotopic distribution shows an unexpected M-80 peak (loss of a phosphate group, m/z 346), the system flags the sample for hydrolysis degradation. The protocol validates itself by demanding agreement between optical intactness and mass intactness.

Biological Interaction Spectroscopy

Because 2',5'-ADP mimics the binding of NADP^+ , it is a powerful tool for mapping enzyme active sites.

^{31}P -NMR Titration Studies When 2',5'-ADP binds to a target enzyme, the electrostatic environment of its phosphate groups changes drastically. For example, in studies of NADPH-adrenodoxin reductase, titrating the apo-enzyme with 2',5'-ADP while monitoring the ^{31}P -NMR signals allows researchers to calculate the dissociation constant ($K_d \approx 0.22 \text{ mM}$) based on the chemical shift perturbations of the bound vs. free state[5].

UV Difference Spectroscopy Binding events often shield aromatic residues (Tryptophan/Tyrosine) in the enzyme's active site. By measuring the UV difference spectra (subtracting the absorbance of the free enzyme and free 2',5'-ADP from the complex), researchers can map conformational changes. This technique has been successfully used to prove that 2',5'-ADP binds to the unprotonated, metal-free form of isocitrate dehydrogenase[6].



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Spectroscopic methods for monitoring 2',5'-ADP interactions with NADP(H)-dependent enzymes.

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